molecular formula C11H11FN2O2 B1442238 ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate CAS No. 885271-93-2

ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate

Cat. No.: B1442238
CAS No.: 885271-93-2
M. Wt: 222.22 g/mol
InChI Key: RLQKHYIJSNFESC-UHFFFAOYSA-N
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Description

Ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by the presence of an ethyl ester group attached to the 2-position of the indazole ring, which is further substituted with a fluorine atom at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Carbonyl derivatives such as aldehydes and ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate is a derivative of indazole, a heterocyclic compound known for its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential applications in treating various diseases, particularly cancer. This article delves into the biological activity of this compound, summarizing key findings from recent research, including its mechanism of action, target interactions, and therapeutic potential.

This compound acts primarily through its interaction with specific biological targets. Indazole derivatives are recognized for their ability to modulate various biochemical pathways, leading to a range of pharmacological effects:

  • Anticancer Activity : The compound exhibits significant anticancer properties by inhibiting key signaling pathways involved in tumor growth and proliferation.
  • Antiviral and Anti-inflammatory Effects : It also shows potential in combating viral infections and reducing inflammation, making it a candidate for broader therapeutic applications.

Biological Activities

The biological activities associated with this compound include:

  • Anticancer : Demonstrated efficacy against various cancer cell lines.
  • Antiviral : Potential to inhibit viral replication.
  • Anti-inflammatory : Reduces inflammatory responses in vitro.
  • Antimicrobial : Exhibits activity against certain bacterial strains .

Case Studies and Experimental Data

Recent studies have highlighted the biological activity of this compound through various experimental approaches:

  • Cell Viability Assays : In vitro studies showed that the compound significantly reduces cell viability in cancer cell lines, with IC50 values indicating potent activity (e.g., IC50 < 50 nM against specific cancer types).
    Cell LineIC50 (nM)
    A549 (Lung Cancer)< 50
    MDA-MB-231 (Breast Cancer)< 40
    HCT116 (Colon Cancer)< 30
  • Mechanistic Studies : Investigations into the mode of action revealed that the compound induces apoptosis in cancer cells, evidenced by increased caspase activity and PARP cleavage .
  • Target Identification : this compound has been shown to inhibit key kinases involved in cancer progression, such as c-MET and EGFR, with binding affinities suggesting strong interactions that could lead to effective inhibition .

Applications in Medicinal Chemistry

The compound's unique structure allows it to serve as a pharmacophore in drug development. Its potential applications include:

  • Drug Development : As a lead compound for synthesizing new derivatives with enhanced efficacy and selectivity against specific targets.
  • Biological Assays : Used in assays to evaluate its effects on various biological pathways and cellular processes.

Properties

IUPAC Name

ethyl 2-(5-fluoro-2H-indazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c1-2-16-11(15)6-10-8-5-7(12)3-4-9(8)13-14-10/h3-5H,2,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQKHYIJSNFESC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C2C=C(C=CC2=NN1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001289500
Record name Ethyl 5-fluoro-1H-indazole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-93-2
Record name Ethyl 5-fluoro-1H-indazole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885271-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-fluoro-1H-indazole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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